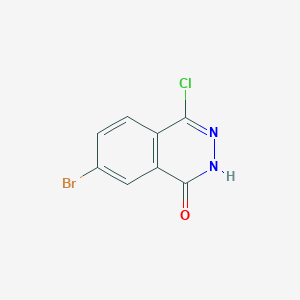

7-bromo-4-chlorophthalazin-1(2H)-one

Description

Properties

IUPAC Name |

7-bromo-4-chloro-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2O/c9-4-1-2-5-6(3-4)8(13)12-11-7(5)10/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFFBYXRBNFUQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)NN=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Aryl Bromination of Phthalide Derivatives

The process begins with 7-bromophthalide (19) , synthesized via electrophilic aromatic substitution. Bromination is achieved using bromine in concentrated sulfuric acid at 0–5°C, leveraging the directing effects of the lactone moiety. The acidic medium polarizes bromine, facilitating regioselective substitution at the para position relative to the lactone oxygen.

Chlorination with Phosphorus Oxychloride

The brominated intermediate is subsequently treated with phosphorus oxychloride (POCl₃) in anhydrous acetonitrile under reflux conditions. This step replaces the hydroxyl group at position 1 with chlorine, yielding 7-bromo-1-chlorophthalazine (9a) . While the target compound requires chlorination at position 4, this method demonstrates the feasibility of POCl₃-mediated halogenation on phthalazinones. Adapting this protocol to introduce chlorine at position 4 would require modifying the starting material or reaction conditions to direct electrophilic substitution.

Key Data:

-

Reagents: POCl₃, CH₃CN, reflux (2 h)

-

Workup: Quenching with NaHCO₃, extraction with CH₂Cl₂

Microwave-Assisted Gabriel Synthesis

A microwave-enhanced Gabriel synthesis, reported in a Sciforum manuscript, provides an alternative route to phthalazinone derivatives. This method prioritizes efficiency and reduced reaction times.

Formation of Phthalazine-1,4-dione Core

The protocol starts with 4-chlorophthalic anhydride , which reacts with methylhydrazine under microwave irradiation (150–170°C, 10–15 min). This cyclocondensation forms the phthalazine-1,4-dione backbone while retaining the chlorine substituent at position 4.

Halogen Exchange on Prefunctionalized Intermediates

A less direct but versatile strategy involves halogen exchange reactions on dihalogenated precursors. This approach, inferred from PubChem entries and synthetic workflows, leverages nucleophilic aromatic substitution (SNAr).

Synthesis of 7-Bromo-4-iodophthalazin-1(2H)-one

Starting with 4-iodophthalazin-1(2H)-one , palladium-catalyzed coupling with a bromine source (e.g., CuBr₂) introduces bromine at position 7. The iodo group’s superior leaving group ability facilitates regioselective substitution.

Iodine-to-Chlorine Exchange

The iodine atom at position 4 is replaced with chlorine via Ullmann-type coupling using CuCl and ethylene glycol at 120°C. This two-step sequence ensures precise positioning of halogens.

Key Data:

-

Catalyst: Pd(OAc)₂, Xantphos ligand

-

Limitation: Requires stringent anhydrous conditions

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of directing Groups

The lactone group in phthalide directs bromination to position 7, while carbonyl groups in phthalazinones influence subsequent substitutions. Computational studies suggest that electron-deficient rings favor meta-halogenation, aligning with observed regioselectivity.

Chemical Reactions Analysis

Types of Reactions

7-bromo-4-chlorophthalazin-1(2H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine or chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-4-chlorophthalazin-1(2H)-one depends on its specific biological target. It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₈H₄BrClN₂O

- Molecular Weight : 275.49 g/mol (calculated).

- Functional Groups : Ketone (C=O) at position 1, bromine (Br) at position 7, chlorine (Cl) at position 4.

- Tautomerism : Exists in equilibrium between 1(2H)-one and 4(3H)-one forms, depending on solvent and conditions.

Comparison with Similar Compounds

6-Bromo-4-(chloromethyl)phthalazin-1(2H)-one

Structural Differences :

- Substituents : Bromine at position 6 (vs. 7) and a chloromethyl (-CH₂Cl) group at position 4 (vs. Cl) .

- Reactivity : The chloromethyl group enables nucleophilic substitution reactions, offering pathways for further functionalization (e.g., alkylation). In contrast, the chloro substituent in 7-bromo-4-chlorophthalazin-1(2H)-one is less reactive.

- Electronic Effects: The bromine position (6 vs.

Spectral Data :

- IR : Strong absorption at ~1653 cm⁻¹ (C=O stretch) and 1162–1335 cm⁻¹ (S=O in unrelated sulfonamide analogs) .

- 1H-NMR : Aromatic protons in similar compounds resonate at δ 7.44–8.07 ppm, with substituent-dependent shifts .

Applications : The chloromethyl group in 6-bromo-4-(chloromethyl)phthalazin-1(2H)-one makes it a versatile intermediate for synthesizing derivatives with enhanced bioactivity .

7-Bromo-2-chloroquinazolin-4(3H)-one

Structural Differences :

- Core Structure: Quinazolinone (two adjacent nitrogen atoms at positions 1 and 2) vs. phthalazinone (nitrogens at positions 1 and 4) .

- Substituents: Bromine at position 7 and chlorine at position 2 (vs. 4 in phthalazinone).

Reactivity :

- Quinazolinones are more electron-deficient due to adjacent nitrogens, enhancing susceptibility to nucleophilic attack.

- The chlorine at position 2 in quinazolinones may direct electrophilic substitution differently compared to position 4 in phthalazinones.

Safety : Safety Data Sheets (SDS) for 7-bromo-2-chloroquinazolin-4(3H)-one highlight precautions for handling halogenated heterocycles, including respiratory protection and avoidance of dust inhalation .

4-(4-Bromo-3-(4-bromophenyl)-5-(6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrazol-1-yl)benzenesulfonamide

Structural Differences :

- Core: Pyrazole-indole-sulfonamide hybrid (non-phthalazinone) with bromine on the phenyl ring .

- Functional Groups : Sulfonamide (-SO₂NH₂) and carbonyl (C=O) groups.

Data Tables

Table 1: Structural and Spectral Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-bromo-4-chlorophthalazin-1(2H)-one, and how can intermediates be optimized?

- Methodology : Begin with halogenation of the phthalazinone core. Bromination at the 7-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, while chlorination at the 4-position may require electrophilic substitution with Cl₂/FeCl₃. Monitor reaction progress via TLC and HPLC. Optimize intermediates by adjusting stoichiometry (e.g., 1.2–1.5 eq. halogenating agents) and reaction time (12–24 hrs) to minimize byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : Compare H/C NMR shifts with analogous bromo/chloro-substituted phthalazinones (e.g., δ 8.2–8.5 ppm for aromatic protons).

- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.3).

- HPLC : Assess purity (>97%) using a C18 column and acetonitrile/water gradient.

Cross-validate with melting point analysis (mp ~180–185°C) .

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow OSHA guidelines:

- Use fume hoods and PPE (gloves, lab coat, goggles).

- Store at 0–6°C in airtight containers to prevent degradation.

- Neutralize waste with 10% sodium bicarbonate before disposal.

Reference Safety Data Sheets (SDS) for spill management and first aid .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Theoretical framework : Apply density functional theory (DFT) to model electron density at bromine (electrophilic site) and chlorine (steric hindrance).

- Experimental validation : Conduct Suzuki-Miyaura coupling with arylboronic acids. Track regioselectivity via GC-MS and compare with computational predictions.

- Kinetic analysis : Use pseudo-first-order conditions to determine activation energy () for substitution reactions .

Q. What experimental design strategies resolve contradictions in reported spectroscopic data for halogenated phthalazinones?

- Methodology :

- Factorial design : Vary solvent polarity (DMSO vs. CDCl₃) and temperature (25°C vs. 40°C) to assess NMR shift reproducibility.

- Statistical validation : Apply ANOVA to compare peak integration across replicates.

- X-ray crystallography : Resolve ambiguities by determining crystal structures .

Q. How can researchers optimize solvent systems for recrystallization of this compound?

- Methodology :

- Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) for solubility (5–10 mg/mL) and yield.

- Thermodynamic analysis : Calculate Hansen solubility parameters to identify ideal polarity matches.

- Purity vs. yield trade-off : Use response surface methodology (RSM) to balance parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.